
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methyl group at the first position, a phenyl group at the second position, and a hydroxyl group at the fourth position. Tetrahydroquinolines are known for their diverse biological activities and are often found in various natural products and synthetic pharmaceuticals .
準備方法
The synthesis of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative.
Industrial production methods often involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are environmentally friendly and are preferred for large-scale synthesis .
化学反応の分析
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a fully saturated quinoline derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and electrophilic reagents like nitric acid (HNO3) and sulfuric acid (H2SO4). The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the generation of free radicals and prevent glutamate-induced excitotoxicity, which contributes to its neuroprotective effects . It also modulates neurotransmitter release and receptor activity, thereby influencing neuronal function and survival .
類似化合物との比較
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the phenyl group at the second position.
1,2,3,4-Tetrahydroquinoline: This compound lacks both the methyl and phenyl groups and has a simpler structure.
4-Hydroxy-2-quinolone: This compound has a similar hydroxyl group at the fourth position but differs in the overall structure and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
特性
CAS番号 |
918165-54-5 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
1-methyl-2-phenyl-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C16H17NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-10,15-16,18H,11H2,1H3 |
InChIキー |
GUTOGCIDYCSFQG-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



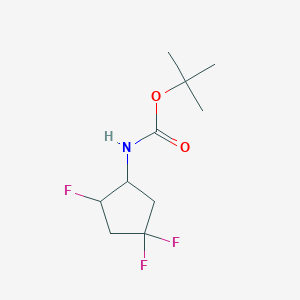
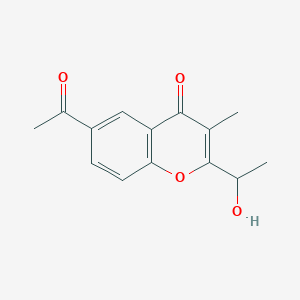


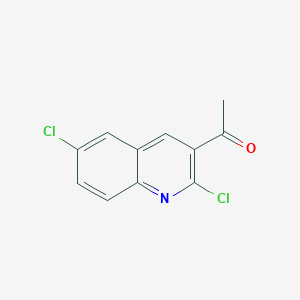
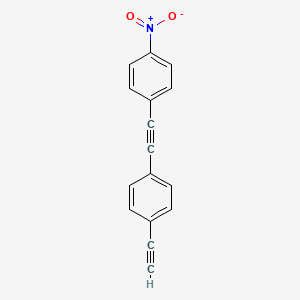
![(R)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B11868230.png)
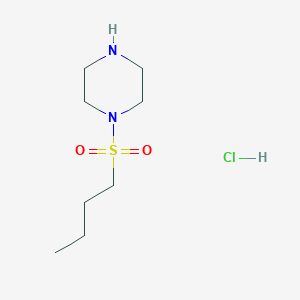
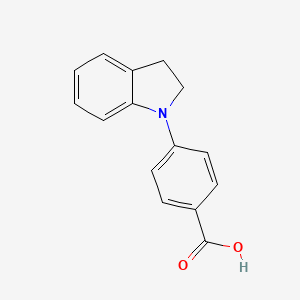
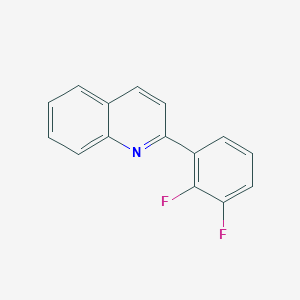

![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one hydrochloride](/img/structure/B11868262.png)

